(S,S,R,S,R)-Boc-Dap-NE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H36N2O5 |

|---|---|

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

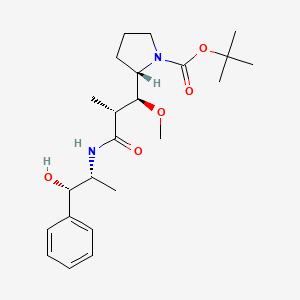

tert-butyl (2S)-2-[(1S,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20+/m1/s1 |

InChI-Schlüssel |

XJDVGABQIFOWFC-AFKBCAQJSA-N |

Isomerische SMILES |

C[C@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |

Kanonische SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in ADC Technology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,S,R,S,R)-Boc-Dap-NE, a pivotal intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent cytotoxic agent widely employed in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, its role in the broader context of ADC development, and protocols for its use as an experimental control.

Core Compound Data

Table 1: Physicochemical Properties of Boc-Dap-NE Isomers

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Stereoisomer | (R,S,S,R,S)-Boc-Dap-NE | [1] |

| CAS Number | 2994330-72-0 (for (R,S,S,R,S) isomer) | [1] |

| Molecular Formula | C23H36N2O5 | [1][2] |

| Molecular Weight | 420.54 g/mol | [1][2] |

| Description | Inactive isomer of Boc-Dap-NE, used as an experimental control. Intermediate in the synthesis of Monomethyl auristatin E (MMAE). | [1][3] |

Role in the Synthesis of Monomethyl Auristatin E (MMAE)

This compound serves as a crucial building block in the multi-step synthesis of Monomethyl auristatin E (MMAE). MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a potent inhibitor of tubulin polymerization.[4][5] This inhibition of microtubule dynamics leads to cell cycle arrest and apoptosis, making MMAE a powerful cytotoxic payload for ADCs.[4][6]

The synthesis of MMAE involves the careful coupling of several amino acid and peptide fragments. Boc-Dap-NE represents a key dipeptide unit within the final pentapeptide structure of MMAE. The stereochemistry of each component is critical for the final biological activity of MMAE.

This compound as an Inactive Control

In drug development and biological research, the use of proper controls is essential to validate experimental findings.[7][8] Stereoisomers of a biologically active compound that lack its specific activity are invaluable as negative controls. They possess the same physicochemical properties but do not interact with the biological target in the same manner, thus helping to ensure that the observed effects of the active compound are specific.

This compound is designated as the inactive isomer of the biologically active Boc-Dap-NE intermediate.[1][3] As MMAE's mechanism of action is the inhibition of tubulin polymerization, this compound is an appropriate negative control in assays that measure this process, such as in vitro tubulin polymerization assays.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly documented, the general synthesis of Boc-protected amino acids and their coupling is well-established in organic chemistry. The synthesis involves the protection of the amino group of the corresponding amino acid with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent.

The primary application of this compound is as a negative control in tubulin polymerization assays. Below is a representative protocol for such an assay, illustrating where the inactive isomer would be used.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Test Compounds:

-

Positive Control: Paclitaxel or Colchicine (known tubulin polymerization modulator)

-

Negative Control: this compound

-

Vehicle Control: DMSO

-

-

96-well, black, opaque microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the positive control, negative control (this compound), and any other test compounds in DMSO.

-

On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol to the desired final concentration (e.g., 2 mg/mL). Add the fluorescent reporter dye.

-

-

Assay Setup:

-

Pre-warm the plate reader to 37°C.

-

In the 96-well plate, add the test compounds (positive control, negative control, vehicle control) to their respective wells. Perform serial dilutions if a dose-response curve is required.

-

-

Initiation and Data Acquisition:

-

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

The vehicle control should show a sigmoidal curve representing normal tubulin polymerization.

-

The positive control (e.g., paclitaxel) should show enhanced polymerization, while another positive control (e.g., colchicine) should show inhibition.

-

The negative control, this compound, is expected to show a polymerization curve similar to the vehicle control, demonstrating its lack of effect on tubulin polymerization.

-

Conclusion

This compound is a critical, though often behind-the-scenes, molecule in the development of advanced cancer therapeutics like ADCs. Its primary role as an inactive stereoisomer makes it an indispensable tool for validating the specific biological activity of its active counterparts and the final MMAE molecule. Understanding its properties and its application as a negative control is fundamental for researchers and scientists working in the field of targeted drug delivery and cancer biology. This guide provides the core technical information required to effectively utilize and understand the significance of this compound in a research and development setting.

References

- 1. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 7. bosterbio.com [bosterbio.com]

- 8. quora.com [quora.com]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Boc-Dap-NE in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent, integral to the efficacy of several antibody-drug conjugates (ADCs) in modern oncology. Its complex, pentapeptide-like structure necessitates a sophisticated, multi-step synthetic approach. This technical guide provides an in-depth exploration of the synthesis of MMAE, with a particular focus on the pivotal role of the intermediate, Boc-Dap-NE. We will delve into the synthetic strategies, detailed experimental protocols, and the logical integration of this key building block into the final MMAE molecule.

The Structure and Significance of MMAE and its Precursor Boc-Dap-NE

MMAE is a synthetic analogue of the natural product dolastatin 10. Its structure consists of four amino acid units: N-methyl-L-valine, L-valine, L-dolaisoleucine, and L-dolaproine, capped with a C-terminal norephedrine (B3415761) derivative[1]. The precise stereochemistry of each component is critical for its biological activity.

Boc-Dap-NE, chemically known as 1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester, (2S)-, is a key intermediate in the synthesis of MMAE[2]. The "Boc" protecting group (tert-butyloxycarbonyl) on the diaminopropionic acid (Dap) residue is crucial for controlling the reactivity of the amine group during peptide coupling reactions. The "NE" portion refers to the norephedrine at the C-terminus.

Synthetic Strategies for MMAE

The synthesis of MMAE can be broadly approached through two primary strategies: convergent synthesis and linear synthesis[1].

-

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the MMAE molecule, which are then coupled together in the final stages. This method is often favored for its efficiency in later steps and the ability to produce key intermediates in larger quantities[1]. A common convergent strategy for auristatin analogues involves the synthesis of a tripeptide fragment and a dipeptide fragment, followed by their coupling[1].

-

Linear Synthesis: This strategy involves the sequential, one-by-one addition of amino acid residues to a growing peptide chain, which is often anchored to a solid support (Solid-Phase Peptide Synthesis or SPPS)[1][3]. While conceptually straightforward, linear synthesis can be challenged by decreasing yields with each successive coupling step[1].

The Role of Boc-Dap-NE in Convergent MMAE Synthesis

In a convergent synthesis approach, Boc-Dap-NE represents a significant portion of the C-terminal region of the MMAE molecule. It is typically coupled with a pre-synthesized N-terminal fragment to form the complete pentapeptide backbone. A representative convergent synthesis is outlined below.

Logical Workflow of Convergent MMAE Synthesis

Caption: Convergent synthesis of MMAE highlighting the coupling of N-terminal and C-terminal fragments.

Experimental Protocols

The following protocols are representative of the key steps in a convergent synthesis of MMAE.

Protocol 1: Synthesis of the N-Terminal Tripeptide Fragment (N-Me-Val-Val-Dil)

This protocol outlines the general steps for the synthesis of the N-terminal fragment.

-

Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol (B129727), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester[4].

-

Boc Deprotection: Dissolve the dolaisoleucine methyl ester in a solution of 4M HCl in 1,4-dioxane. Stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester[4].

-

First Peptide Coupling (Boc-Val-Dil-OMe): To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM. Stir the reaction mixture at room temperature overnight[4].

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe[4].

-

Saponification: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate[4].

-

Second Peptide Coupling (Boc-N-Me-Val-Val-Dil): Repeat the Boc deprotection and peptide coupling steps with N-methyl-L-valine to obtain the N-terminal tripeptide fragment.

Protocol 2: Coupling of N-Terminal Fragment with Boc-Dap-NE

This protocol describes the coupling of the synthesized N-terminal tripeptide with the C-terminal fragment, Boc-Dap-NE.

-

Activation of the N-Terminal Fragment: Dissolve the N-terminal tripeptide fragment (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.0 eq), and stir the mixture at room temperature for 15-30 minutes[1].

-

Coupling Reaction: To the activated N-terminal fragment solution, add a solution of Boc-Dap-NE (1.0 eq) in DMF. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Boc-MMAE.

Protocol 3: Final Boc Deprotection to Yield MMAE

This protocol details the final deprotection step to obtain MMAE.

-

Deprotection Reaction: Dissolve the purified Boc-MMAE in a solution of 4M HCl in 1,4-dioxane. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS[4].

-

Isolation of MMAE: Upon completion of the reaction, remove the solvent under reduced pressure. The resulting crude MMAE can be purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

Quantitative Data

The following table summarizes representative yields and purity for the key steps in MMAE synthesis. It is important to note that specific yields can vary depending on the exact reaction conditions and scale.

| Step | Product | Typical Yield | Typical Purity (by HPLC) | Reference |

| Convergent Synthesis | ||||

| Dipeptide Coupling | Boc-L-Val-L-Dil-OMe | ~80-90% | >95% | [4] |

| Fragment Coupling | Boc-MMAE | ~70-85% | >95% | [2] |

| Final Deprotection & Purification | MMAE | ~85% (from intermediate) | ≥ 98.5% | [2] |

| Linear Synthesis (SPPS) | ||||

| Overall Yield (multi-step) | Crude MMAE | 30-50% | 70-80% | [1] |

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of MMAE via a convergent approach.

Caption: General experimental workflow for the convergent synthesis and purification of MMAE.

Conclusion

The synthesis of MMAE is a complex yet critical process in the development of life-saving antibody-drug conjugates. Boc-Dap-NE serves as a crucial intermediate, particularly in convergent synthetic strategies, by providing a stable, protected C-terminal fragment for coupling with the N-terminal portion of the molecule. The careful execution of peptide coupling and deprotection steps, followed by robust purification protocols, is paramount to obtaining high-purity MMAE suitable for clinical applications. This guide provides a foundational understanding of the role of Boc-Dap-NE and the associated experimental methodologies for researchers and professionals in the field of drug development.

References

Inactive Isomers of Monomethyl Auristatin E Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). Its complex chemical structure, featuring several chiral centers, necessitates a meticulous stereocontrolled synthesis. The biological activity of MMAE is critically dependent on its stereochemistry, which is inherited from its precursors. This technical guide provides an in-depth analysis of the inactive isomers of MMAE precursors, with a primary focus on the structure-activity relationships of diastereomers of dolastatin 10, the natural product from which MMAE is derived. This document summarizes quantitative data on the reduced or abolished cytotoxicity of these isomers, details the experimental protocols for their synthesis and biological evaluation, and presents diagrams of the pertinent signaling pathways and experimental workflows.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic analogue of the marine natural product dolastatin 10.[1] As a potent inhibitor of tubulin polymerization, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Due to its high cytotoxicity, MMAE is primarily utilized as a payload in ADCs, which selectively deliver the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[3]

The synthesis of MMAE involves the coupling of several chiral building blocks. The stereochemistry of these precursors is paramount, as even minor changes can dramatically impact the biological activity of the final compound. Understanding the structure-activity relationship (SAR) of MMAE precursor isomers is crucial for optimizing synthetic routes and ensuring the production of a highly potent and homogeneous final product. This guide focuses on the inactive or significantly less active stereoisomers of dolastatin 10, providing valuable insights for researchers in the field of ADC development.

Structure-Activity Relationship of Dolastatin 10 Isomers

Dolastatin 10 is a pentapeptide-like molecule composed of four amino acids, three of which are unique: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), and dolaproine (Dap), with a C-terminal dolaphenine (Doe) unit.[4] It possesses nine chiral centers, making it a challenging synthetic target. Seminal work by Bai et al. (1990) investigated the biological activity of eighteen configurational isomers of dolastatin 10, providing a foundational understanding of its SAR.[4]

The cytotoxicity of these isomers was evaluated against L1210 murine leukemia cells. The results demonstrated that the stereochemistry of the dolaisoleucine and dolaproine units is particularly critical for potent cytotoxic activity.[4][5]

Quantitative Data: Cytotoxicity of Dolastatin 10 Isomers

The following table summarizes the in vitro cytotoxicity (IC50) of key dolastatin 10 isomers against the L1210 murine leukemia cell line, as reported by Bai et al. (1990). The data clearly illustrate the dramatic loss of activity associated with specific stereochemical inversions.

| Compound | Stereochemical Modification | IC50 (nM) vs. L1210 Cells | Activity Relative to Dolastatin 10 |

| Dolastatin 10 | (Natural Configuration) | < 1 | Highly Active |

| Isomer 2 | Inversion at C-19a (Dil moiety) | < 1 | Highly Active |

| Isomer 19 | Inversion at C-6 (Doe moiety) | < 1 | Highly Active |

| Isomer with inverted Dap C-9 | Inversion at C-9 (Dap moiety) | 30 - 90 | Significantly Reduced Activity |

| Isomer with inverted Dap C-10 | Inversion at C-10 (Dap moiety) | 30 - 90 | Significantly Reduced Activity |

| Isomer with inverted Dil C-18 | Inversion at C-18 (Dil moiety) | > 100 | Inactive |

| Isomer with inverted Dil C-19 | Inversion at C-19 (Dil moiety) | > 100 | Inactive |

| Dov-Val-Dil Tripeptide | N-terminal tripeptide segment | No activity | Inactive |

Data sourced from Bai et al. (1990).[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chiral precursors, cytotoxicity determination, and assessment of tubulin polymerization inhibition.

Stereoselective Synthesis of Dolaproine Diastereomers

The synthesis of the unique amino acid dolaproine (Dap) and its diastereomers is a critical step in the total synthesis of dolastatin 10 and its analogs. The following protocol is based on the work of Pettit et al. (1994), which describes the synthesis of N-tert-butoxycarbonyl (Boc)-protected dolaproine and its stereoisomers.[6][7]

Protocol:

-

Aldol (B89426) Condensation: An aldol condensation is performed between an aldehyde derived from (S)-proline and a chiral propionate. The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure high diastereoselectivity.

-

Methylation: The resulting hydroxyl group is methylated.

-

Cleavage of Chiral Auxiliary: The chiral directing ester group is cleaved by hydrogenolysis to afford the methyl ethers of the four possible diastereomers of Boc-dolaproine.

-

Separation: The diastereomers are separated by chromatographic techniques.

-

Stereochemical Assignment: The absolute stereochemistry of each isomer is determined by X-ray crystallography and high-field NMR studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., L1210, SKBR3, HEK293) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (dolastatin 10 isomers) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reagent Preparation: Prepare a tubulin polymerization mix on ice containing purified tubulin, a general tubulin buffer, GTP, and glycerol.

-

Compound Addition: Pipette dilutions of the test compounds into a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

Signaling Pathways and Experimental Workflows

MMAE Mechanism of Action

MMAE exerts its cytotoxic effects by disrupting the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this process.

Caption: MMAE inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Experimental Workflow for Isomer Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of MMAE precursor isomers.

Caption: Workflow for the synthesis and evaluation of MMAE precursor isomers.

Conclusion

The stereochemistry of Monomethyl auristatin E precursors is a critical determinant of biological activity. As demonstrated by studies on dolastatin 10 isomers, specific changes in the stereocenters of the dolaisoleucine and dolaproine moieties can lead to a significant reduction or complete loss of cytotoxicity. This technical guide provides researchers with the foundational knowledge, quantitative data, and experimental protocols necessary to understand and control the stereochemical aspects of MMAE synthesis. By focusing on the synthesis of the biologically active stereoisomers and minimizing the formation of inactive counterparts, the efficacy and quality of MMAE-based ADCs can be significantly enhanced.

References

- 1. dovepress.com [dovepress.com]

- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. scispace.com [scispace.com]

Boc-Protected Diaminopropionic Acid (Dap) Derivatives: A Technical Guide for Advanced Peptide and Drug Development

Introduction

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has become an invaluable building block for researchers in peptide design, medicinal chemistry, and drug development.[1][2] Unlike the 20 canonical amino acids, Dap's structure, featuring a primary amine on its side chain, provides unique physicochemical properties that can be leveraged to create peptides and other molecules with enhanced or novel functions.[1][3] The strategic use of protecting groups is essential for its successful incorporation into complex molecules. This guide focuses on tert-butyloxycarbonyl (Boc) protected Dap derivatives, which are fundamental reagents in modern synthetic chemistry. The Boc group serves as a temporary protecting group for the α-amino group, allowing for selective reactions at the β-amino position and controlled peptide chain elongation.[3][4]

This document provides a comprehensive overview of the synthesis, properties, and applications of Boc-Dap derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their work.

Core Concepts and Physicochemical Data

The versatility of Dap in chemical synthesis is unlocked through the use of orthogonal protecting groups, which allow for the selective deprotection and modification of its two amino functionalities. The Boc group is acid-labile, making it compatible with other protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz or Z).[3] This orthogonality is a cornerstone of modern peptide synthesis.[3]

Below is a summary of key quantitative data for several common Boc-protected Dap derivatives.

Table 1: Physicochemical Properties of Common Boc-Dap Derivatives

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | CAS Number |

| Nα-Boc-L-2,3-diaminopropionic acid | Boc-Dap-OH | C₈H₁₆N₂O₄ | 204.22 | 210 (dec.) | +5.5±1° (c=1% in MeOH:H₂O 1:1) | 73259-81-1 |

| Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid | Boc-Dap(Fmoc)-OH | C₂₃H₂₆N₂O₆ | 426.46 | 136 - 138 | -9 ± 1° (c=2 in DMF) | 122235-70-5 |

| Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid | Boc-Dap(Z)-OH | C₁₆H₂₂N₂O₆ | 338.36 | Not Available | Not Available | 88494-06-8 |

| Nα-Boc-Nβ-Alloc-L-2,3-diaminopropionic acid | Boc-Dap(Alloc)-OH | C₁₂H₂₀N₂O₆ | 288.30 | Not Available | Not Available | 144761-99-5 |

Data sourced from multiple chemical suppliers and research articles.[3][5][6]

Table 2: Orthogonal Protection Strategies for Diaminopropionic Acid

| α-Amino Protection | β-Amino Protection | α-Amine Deprotection Condition | β-Amine Deprotection Condition | Orthogonality |

| Boc | Fmoc | Strong Acid (TFA, HF) | Base (e.g., Piperidine) | Yes |

| Boc | Cbz (Z) | Strong Acid (TFA, HF) | Catalytic Hydrogenolysis | Yes |

| Boc | Alloc | Strong Acid (TFA, HF) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Yes |

| Fmoc | Boc | Base (e.g., Piperidine) | Strong Acid (TFA, HF) | Yes |

This table illustrates the compatibility of the Boc group with other common protecting groups, enabling selective functionalization.[3][7]

Synthesis of Boc-Protected Dap Derivatives

An efficient and widely used method for synthesizing orthogonally protected Dap derivatives starts from commercially available protected aspartic acid. A key transformation in this synthetic route is the Curtius rearrangement, which converts a carboxylic acid derivative into an isocyanate, establishing the β-nitrogen.[8][9][10]

The general workflow for this synthesis is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Dap(Fmoc)-OH ≥98.0% (HPLC) | 122235-70-5 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. tandfonline.com [tandfonline.com]

- 9. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers

Introduction

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. To achieve this, chemists employ a strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the principle of orthogonal protection . This strategy utilizes a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity.[1][2][3] This technical guide provides an in-depth exploration of orthogonal protection, detailing the key protecting group strategies, their quantitative performance, and comprehensive experimental protocols for their application.

The Core Principle of Orthogonality

At its heart, orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class is stable to the conditions used to remove the others.[2][3][4] A typical peptide synthesis strategy involves three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.[2]

This multi-layered protection scheme allows for the precise and controlled construction of complex peptide architectures.

Key Orthogonal Protection Schemes in SPPS

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu Strategy

This is the most widely adopted method in modern peptide synthesis.[2]

-

Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2]

-

Side-Chain Protection: Acid-labile groups, predominantly based on the tert-butyl (tBu) cation, such as tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group.[2]

-

Orthogonality: The Fmoc group is cleaved by a base, typically a solution of 20-50% piperidine (B6355638) in N,N-dimethylformamide (DMF), while the tBu-based side-chain protecting groups are stable under these conditions. The side-chain groups are subsequently removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[2][5]

The Boc/Bzl Strategy

A classic approach, the Boc/Bzl strategy relies on graded acid lability.

-

Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[5]

-

Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.

-

Quasi-Orthogonality: While both Boc and Bzl groups are removed by acid, their differing lability allows for selective removal. The Boc group is cleaved using a moderate acid like TFA, while the Bzl groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for cleavage.[4]

Quantitative Data on Protecting Groups

The efficiency and selectivity of protecting group removal are critical for the successful synthesis of high-purity peptides. The following tables summarize the cleavage conditions and performance of commonly used orthogonal protecting groups.

Table 1: Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Notes |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20-50% Piperidine in DMF | 2 x 10 min, Room Temp. | Standard for Fmoc/tBu strategy.[2][6] |

| tert-Butoxycarbonyl | Boc | 25-50% TFA in DCM | 1 x 30 min, Room Temp. | Standard for Boc/Bzl strategy.[5] |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | 20 min, Room Temp. | Useful for third dimension of orthogonality.[7][8] |

Table 2: Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Reagent | Typical Conditions | Orthogonal to |

| tert-Butyl | tBu | -OH, -COOH | >95% TFA | 1-3 hours, Room Temp. | Fmoc, Alloc, Dde |

| Benzyl | Bzl | -OH, -COOH | Anhydrous HF | 1 hour, 0°C | Boc (quasi) |

| Trityl | Trt | -SH, -NH (His), -CONH₂ | 95% TFA with scavengers | 1-3 hours, Room Temp. | Fmoc, Alloc, Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | -NH₂ (Lys) | 2% Hydrazine (B178648) in DMF | 3 x 3 min, Room Temp. | Fmoc, tBu, Alloc |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl | ivDde | -NH₂ (Lys) | 2-5% Hydrazine in DMF | 3 x 10 min, Room Temp. | Fmoc, tBu, Alloc |

| Allyloxycarbonyl | Alloc | -NH₂ (Lys) | Pd(PPh₃)₄ / Phenylsilane (B129415) | 2 x 20 min, Room Temp. | Fmoc, tBu, Dde |

| 4-Methoxytrityl | Mmt | -SH (Cys) | 1-2% TFA in DCM | 5 x 10 min, Room Temp. | Fmoc, tBu, Alloc, Dde |

Experimental Protocols

The following are detailed methodologies for key experiments in orthogonal peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.

1. Resin Preparation:

-

Place the peptide-resin from the previous cycle in a suitable reaction vessel.

-

Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[2]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[2]

-

A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

4. Capping (Optional):

-

To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-15 minutes.

-

Wash the resin with DMF and DCM.

5. Washing:

-

Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Protocol 2: Selective Removal of the Dde Group

This protocol is for the selective deprotection of a lysine (B10760008) side chain protected with Dde.

1. Resin Preparation:

-

Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5 x 1 min).

2. Dde Deprotection:

-

Prepare a solution of 2% hydrazine monohydrate in DMF.[9]

-

Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[9]

-

Agitate the mixture at room temperature for 3 minutes, then drain.[9]

-

Repeat the treatment with the hydrazine solution two more times.[9]

3. Washing:

-

Wash the resin extensively with DMF (5x) to remove residual hydrazine. The resin is now ready for on-resin modification of the lysine side chain.

Protocol 3: Selective Removal of the Alloc Group

This protocol describes the palladium-catalyzed removal of the Alloc protecting group.

1. Resin Preparation:

-

Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 x 1 min).

2. Alloc Deprotection:

-

In a fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) in DCM (6 mL).[7]

-

Add phenylsilane (20 equivalents) to the palladium catalyst solution.[7]

-

Add the resulting solution to the resin.

-

Agitate the mixture on a rocker for 20 minutes.[7]

-

Drain the solution and repeat the treatment with a fresh reagent solution for another 20 minutes.

3. Washing:

-

Wash the resin extensively with DCM (3x), followed by DMF (3x), a solution of 0.5% DIEA in DMF, and finally with DMF and DCM again to prepare for the subsequent on-resin modification step.

Visualizing Orthogonal Strategies

Diagrams are essential for visualizing the logical flow of complex synthetic pathways enabled by orthogonal protection.

Caption: The principle of orthogonal protection in peptide synthesis.

Caption: Workflow for the synthesis of a branched peptide.

Caption: On-resin cyclization using orthogonal protecting groups.

Conclusion

The strategy of orthogonal protection is an indispensable tool in the arsenal (B13267) of the modern peptide chemist. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications. A thorough understanding of the different protecting group schemes, their specific cleavage conditions, and their compatibility is crucial for the successful design and execution of any peptide synthesis endeavor. As the demand for more sophisticated peptide-based therapeutics and research tools continues to grow, the principles of orthogonal protection will undoubtedly remain at the forefront of innovation in this dynamic field.

References

- 1. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

Unraveling the Legacy of Auristatins: A Technical Guide to the Discovery and History of Potent Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of the auristatin class of potent antimitotic agents, a journey that began with a marine natural product and has culminated in cutting-edge cancer therapeutics. While the specific stereoisomer (S,S,R,S,R)-Boc-Dap-NE is not a prominently documented or commercially available compound, it represents a fragment of the complex stereochemical puzzle that is central to the activity of the auristatins. This guide will delve into the pivotal discovery of Dolastatin 10, the subsequent development of its synthetic analogs, including Monomethyl Auristatin E (MMAE), and the critical role of stereochemistry in their mechanism of action.

From Sea Hare to Targeted Therapy: A Historical Perspective

The story of auristatins begins with the isolation of Dolastatin 10 from the sea hare Dolabella auricularia in the 1980s. This natural product exhibited remarkable cytotoxic activity against a range of cancer cell lines, with IC50 values in the sub-nanomolar range. However, its scarcity in nature and inherent toxicity limited its therapeutic potential as a standalone agent.

This led to a concerted effort by researchers to synthesize Dolastatin 10 and its analogs, giving rise to the auristatin family of compounds. A significant breakthrough was the development of Monomethyl Auristatin E (MMAE), a synthetic and more stable analog that retained the potent cytotoxic activity of the parent compound. The true therapeutic revolution came with the advent of Antibody-Drug Conjugates (ADCs), where the extreme potency of MMAE could be harnessed by attaching it to a monoclonal antibody that specifically targets cancer cells, thereby minimizing systemic toxicity. Today, MMAE is a key component of several FDA-approved ADCs used in the treatment of various cancers.

The Critical Role of Stereochemistry

The biological activity of Dolastatin 10 and its synthetic analogs is exquisitely dependent on their stereochemistry. These complex molecules contain multiple chiral centers, and even a subtle change in the configuration of one of these centers can lead to a dramatic loss of potency.

While a direct quantitative comparison for the user-specified "this compound" is not available in published literature, studies on various isomers of Dolastatin 10 have unequivocally demonstrated the importance of maintaining the correct stereochemical configuration for optimal activity. Inactive isomers, such as (R,S,S,R,S)-Boc-Dap-NE, are often used as negative controls in experiments to confirm the specificity of the active compounds.

Quantitative Analysis of Dolastatin 10 Stereoisomer Cytotoxicity

The following table summarizes the impact of altering the stereochemistry at specific positions within the Dolastatin 10 molecule on its cytotoxic activity against L1210 murine leukemia cells.

| Compound | Modification from Dolastatin 10 | IC50 (nM) |

| Dolastatin 10 | - | < 1 |

| Isomer 1 | Reversal at dolaisoleucine C-19a | < 1 |

| Isomer 2 | Reversal at dolaproine C-9 | 30 - 90 |

| Isomer 3 | Reversal at dolaproine C-10 | 30 - 90 |

| Isomer 4 | Reversal at dolaisoleucine C-18 | > 100 (inactive) |

| Isomer 5 | Reversal at dolaisoleucine C-19 | > 100 (inactive) |

Data compiled from published structure-activity relationship studies.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

The potent cytotoxicity of auristatins stems from their ability to inhibit the polymerization of tubulin, a critical protein component of the cellular cytoskeleton. Microtubules, which are dynamic polymers of tubulin, play a vital role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.

By binding to the vinca (B1221190) domain on β-tubulin, auristatins disrupt the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.

Signaling Pathway of Auristatin-Induced Apoptosis

Caption: Auristatin-mediated inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

Synthesis of Monomethyl Auristatin E (MMAE): A General Overview

The total synthesis of MMAE is a complex, multi-step process that requires careful control of stereochemistry at each stage. The following is a generalized workflow, with specific details often being proprietary or varying between different research groups.

Caption: A simplified workflow for the convergent synthesis of Monomethyl Auristatin E (MMAE).

A key step in the synthesis involves the coupling of the various amino acid fragments. The following is a representative protocol for a peptide coupling reaction.

Peptide Coupling Reaction Protocol

-

Materials:

-

N-terminally protected peptide fragment (1.0 eq)

-

C-terminally protected amino acid or peptide fragment with a free amine (1.0 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU) (1.1 eq)

-

Non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve the N-terminally protected peptide fragment in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the peptide coupling reagent and the non-nucleophilic base to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the C-terminally protected fragment with the free amine in the anhydrous solvent.

-

Slowly add the solution of the amine component to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction (e.g., with water or a mild acid).

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled peptide.

-

In Vitro Tubulin Polymerization Assay

This assay is used to determine the inhibitory effect of a compound on tubulin polymerization.

Protocol

-

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol (B35011) (optional, as a polymerization enhancer)

-

Test compound (e.g., auristatin analog) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., colchicine) and negative control (vehicle)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm or fluorescence (Ex/Em ~360/450 nm if using a fluorescent reporter).

-

Pre-chilled 96-well microplates.

-

-

Procedure:

-

Thaw all reagents on ice. Keep the tubulin solution on ice at all times.

-

Prepare serial dilutions of the test compound and controls in the polymerization buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

-

In a pre-chilled 96-well plate, add a small volume of the diluted test compound or control to the appropriate wells.

-

Prepare a tubulin master mix on ice containing tubulin, polymerization buffer, and GTP (and glycerol if used).

-

To initiate the polymerization, add the tubulin master mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm or fluorescence intensity over time (e.g., every minute for 60-90 minutes).

-

Plot the absorbance or fluorescence versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization from the plateau of the curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The journey from the discovery of Dolastatin 10 to the clinical success of MMAE-based ADCs is a testament to the power of natural product chemistry and the ingenuity of drug development. The auristatins represent a class of exceptionally potent cytotoxic agents whose therapeutic potential has been unlocked through a deep understanding of their structure-activity relationships, particularly the critical role of stereochemistry, and the development of targeted delivery systems. While the specific query for "this compound" did not lead to a specific compound of historical significance, it highlights the nuanced and precise structural requirements for the potent biological activity of this important class of anticancer agents. The continued exploration of auristatin analogs and their application in innovative drug delivery platforms promises to yield even more effective cancer therapies in the future.

References

- 1. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Diaminopimelic Acid (Dap) in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diaminopimelic acid (Dap), a non-proteinogenic amino acid integral to the structure and function of a diverse array of natural products. We will examine the biosynthesis of its two primary isomers, 2,6-diaminopimelic acid (including the meso- and L,L- forms) and 2,3-diaminopropionic acid, their incorporation into complex biomolecules, and their significant biological activities, which range from essential structural roles in bacteria to potent antimicrobial and immunomodulatory functions.

Introduction to Diaminopimelic Acid (Dap)

Diaminopimelic acid (Dap) represents a class of non-proteinogenic amino acids characterized by the presence of two amine groups. The two most significant forms found in nature are 2,6-diaminopimelic acid and 2,3-diaminopropionic acid.

-

meso-Diaminopimelic acid (m-DAP): A key component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria. It serves as the cross-linking amino acid in the peptide side chains of the peptidoglycan structure, providing essential rigidity and integrity to the bacterial cell wall.[1][2] Furthermore, m-DAP is the immediate biosynthetic precursor to L-lysine in bacteria and plants.[3][4]

-

L-2,3-Diaminopropionic acid (L-Dap): A precursor and constituent of various secondary metabolites, including siderophores and notable antibiotics like capreomycin (B601254) and viomycin.[5][6] Its incorporation into non-ribosomal peptides contributes significantly to their bioactivity.

The absence of the m-DAP/lysine biosynthesis pathway in mammals makes the enzymes involved attractive targets for the development of novel antibacterial drugs.[4] Moreover, Dap-containing fragments of peptidoglycan are recognized by the innate immune system, triggering specific host defense pathways.

Biosynthesis of Diaminopimelic Acid

The biosynthetic pathways for m-DAP and L-Dap are distinct, originating from different precursors in the cell.

The Aspartate-Derived Pathway to meso-Diaminopimelic Acid (m-DAP)

The biosynthesis of m-DAP is a branch of the aspartate metabolic pathway.[3] It can proceed through several variations, with the succinylase pathway being the most common in bacteria.[3][4]

The overall pathway can be divided into an "upper" part, which synthesizes the intermediate tetrahydrodipicolinate (THDP), and a "lower" part, which converts THDP to m-DAP.[3][4]

Table 1: Key Enzymes in the m-DAP Succinylase Pathway

| Enzyme | Gene | Function |

| Dihydrodipicolinate synthase | dapA | Condenses L-aspartate-semialdehyde and pyruvate. |

| Dihydrodipicolinate reductase | dapB | Reduces dihydrodipicolinate to tetrahydrodipicolinate. |

| Tetrahydrodipicolinate N-succinyltransferase | dapD | Transfers a succinyl group to tetrahydrodipicolinate. |

| N-succinyl-L,L-diaminopimelate aminotransferase | dapC | Catalyzes the transamination of the succinylated intermediate. |

| N-succinyl-diaminopimelate desuccinylase | dapE | Removes the succinyl group to yield L,L-DAP. |

| Diaminopimelate epimerase | dapF | Epimerizes L,L-DAP to meso-DAP. |

| Diaminopimelate decarboxylase | lysA | Decarboxylates meso-DAP to form L-lysine. |

The Serine-Derived Pathway to L-2,3-Diaminopropionic Acid (L-Dap)

The biosynthesis of L-Dap, a key component of antibiotics like capreomycin, starts from O-phospho-L-serine and L-glutamate. This pathway involves a PLP-dependent enzyme and an NAD+-dependent dehydrogenase.[5]

Incorporation of Dap into Natural Products

Dap is incorporated into larger natural product scaffolds, primarily peptidoglycan and non-ribosomal peptides, through distinct enzymatic machinery.

Peptidoglycan Assembly

In the cytoplasm, meso-DAP is added to the UDP-N-acetylmuramic acid-L-Ala-D-Glu precursor by the MurE ligase. This UDP-MurNAc-tripeptide is further elongated and then transported across the cell membrane, where it is incorporated into the growing peptidoglycan sacculus by transglycosylases and transpeptidases.

Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that assemble peptides in an assembly-line fashion.[7][8][9] The incorporation of a specific amino acid, including non-proteinogenic ones like Dap, is governed by the adenylation (A) domain of each module.[9][10][11][12][13] The A-domain selects and activates its cognate amino acid as an aminoacyl-adenylate, which is then tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain.[8][14] The condensation (C) domain then catalyzes peptide bond formation with the growing peptide chain.

In the biosynthesis of the antituberculosis antibiotic capreomycin, the A-domain of the NRPS module CmnA-A1 specifically recognizes and activates L-Dap for incorporation into the cyclic pentapeptide core.[15]

Function and Bioactivity of Dap-Containing Natural Products

The inclusion of Dap in natural products imparts a wide range of biological functions.

Structural Role in Peptidoglycan

The primary role of m-DAP in most Gram-negative bacteria is to serve as the crucial cross-linking amino acid in the cell wall, directly linking the D-alanine of one peptide stem to the m-DAP of an adjacent stem. This 4-3 cross-link is essential for the structural integrity and rigidity of the cell wall. The amount of Dap in the cell wall of Escherichia coli has been quantified at approximately 3.5 x 10^6 molecules per sacculus.[3][15]

Immunomodulation via NOD1 Activation

Fragments of bacterial peptidoglycan containing m-DAP, such as the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), are potent activators of the intracellular pattern recognition receptor NOD1.[16][17][18] NOD1 is a key component of the innate immune system in mammals. Binding of iE-DAP to the leucine-rich repeat (LRR) domain of NOD1 triggers a signaling cascade.[19][20] This leads to the recruitment of the kinase RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines and an antimicrobial response.[12][21][22] The direct binding affinity (Kd) of Tri-DAP (L-Ala-γ-D-Glu-meso-DAP) to NOD1 has been measured at 34.5 μM.[19]

Antimicrobial Activity

Several important antibiotics contain Dap residues, which are often crucial for their mechanism of action.

Table 2: Bioactivity of Dap-Containing Natural Products

| Natural Product | Dap Type | Producing Organism | Primary Bioactivity | Target Organism(s) | MIC / IC₅₀ |

| Capreomycin | L-2,3-Dap | Saccharothrix mutabilis | Antitubercular | Mycobacterium tuberculosis | 1.0 - 8.0 µg/mL[6][21] |

| Enduracidin | Enduracididine (Dap derivative) | Streptomyces fungicidicus | Antibacterial | Gram-positive bacteria (incl. MRSA, VRE) | 0.0005 - 4.0 µg/mL[15][23] |

| Zwittermicin A | 2,3-Dap | Bacillus cereus | Antibacterial, Antifungal, Antiprotist | E. coli, Phytophthora spp. | Moderately active[5][6][7][24][25] |

| Pedopeptins | 2,3-Dap | Pedobacter sp. | Antibacterial, Anti-endotoxin | E. coli, Gram-positive bacteria | MIC: 2-4 µg/mL (E. coli); IC₅₀: 11-47 nM (LPS binding)[26][27] |

-

Capreomycin: A cyclic peptide antibiotic used as a second-line treatment for multidrug-resistant tuberculosis.[6][21] It inhibits protein synthesis by binding to the ribosome.[6]

-

Enduracidin: A lipopeptide antibiotic highly active against Gram-positive bacteria, including resistant strains like MRSA and VRE.[23] It inhibits cell wall synthesis by binding to Lipid II, preventing the transglycosylation step of peptidoglycan formation.[23]

-

Zwittermicin A: An aminopolyol antibiotic with a broad spectrum of activity against bacteria, fungi, and oomycetes.[6][25] It is produced by the biocontrol agent Bacillus cereus.[5][24]

-

Pedopeptins: A class of cyclic lipodepsipeptides that exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.[28] They also act as potent inhibitors of the interaction between lipopolysaccharide (LPS) and the immune receptor CD14.[27]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Dap function.

Protocol for NOD1 Activation Reporter Assay

This protocol describes a cell-based luciferase reporter assay to quantify NF-κB activation downstream of NOD1 stimulation.[3][21][29]

Objective: To measure the dose-dependent activation of the NF-κB signaling pathway by Dap-containing ligands (e.g., iE-DAP) in cells expressing NOD1.

Materials:

-

HEK293T cells

-

Expression plasmid for human NOD1

-

NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)

-

Control plasmid for transfection efficiency (e.g., a β-galactosidase reporter)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS

-

iE-DAP or other NOD1 agonist

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 50 µL of DMEM with 10% FBS. Incubate for 1 hour at 37°C, 5% CO₂.[3]

-

Transfection: Co-transfect the cells in each well with the NOD1 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

-

Stimulation: Prepare serial dilutions of the iE-DAP ligand in DMEM. Replace the medium on the cells with the ligand dilutions. Include an unstimulated control (medium only).

-

Incubation for Stimulation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.

-

Cell Lysis: Remove the medium and lyse the cells by adding the luciferase assay lysis buffer.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate in each well and immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to the expression of the control reporter (β-galactosidase). Calculate the fold-induction of NF-κB activity by dividing the normalized luciferase values of stimulated cells by those of the unstimulated control.

Protocol for Fmoc Solid-Phase Peptide Synthesis of a Dap-Peptide

This protocol outlines the manual synthesis of a peptide containing a 2,3-diaminopropionic acid residue using Fmoc/tBu chemistry.[8][9][30][31] The side-chain amine of Dap is protected with a Boc group, which is stable to the Fmoc deprotection conditions but removed during the final acid cleavage.

Objective: To chemically synthesize a peptide containing Fmoc-Dap(Boc)-OH.

Materials:

-

Fmoc-Rink Amide resin (for a C-terminal amide)

-

Fmoc-protected amino acids, including Fmoc-Dap(Boc)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Solvent: DMF (N,N-dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30 minutes. Drain the solvent.[9][31]

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker. Drain and wash the resin thoroughly with DMF (3-5 times).[8]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add this activation mixture to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence. When incorporating the Dap residue, use Fmoc-Dap(Boc)-OH in the coupling step.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[8] This cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from Dap).

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol for dapA Gene Knockout in E. coli using Lambda Red Recombineering

This protocol describes the deletion of a Dap biosynthetic gene (e.g., dapA) in E. coli using the Lambda Red homologous recombination system.[1][32][33][34] This method creates an auxotrophic mutant that requires Dap for growth.

Objective: To create a targeted deletion of the dapA gene from the E. coli chromosome.

Materials:

-

E. coli strain carrying the pKD46 plasmid (expresses the λ Red recombinase under an arabinose-inducible promoter).

-

Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol).

-

Primers with 50-bp homology arms flanking the dapA gene and priming sites for the resistance cassette.

-

L-arabinose solution (1 M).

-

SOC medium.

-

LB agar (B569324) plates with appropriate antibiotics and diaminopimelic acid (50 µg/mL).

-

Electroporator and cuvettes.

Procedure:

-

Prepare Electrocompetent Cells:

-

Grow the E. coli/pKD46 strain in 5 mL of LB with ampicillin (B1664943) at 30°C overnight.

-

Inoculate 50 mL of SOB medium containing ampicillin and 1 mM L-arabinose with the overnight culture. Grow at 30°C to an OD₆₀₀ of ~0.6 to induce the λ Red enzymes.

-

Make the cells electrocompetent by washing them repeatedly with ice-cold 10% glycerol. Resuspend the final cell pellet in a small volume of 10% glycerol.

-

-

Generate the Targeting Cassette:

-

Amplify the chloramphenicol (B1208) resistance cassette from the pKD3 plasmid using PCR. The primers should contain 50 nucleotides of sequence homologous to the regions immediately upstream and downstream of the dapA gene.

-

Purify the PCR product and treat with DpnI to digest the template plasmid DNA.

-

-

Electroporation:

-

Mix ~50 µL of the electrocompetent cells with 100-200 ng of the purified PCR product.

-

Electroporate the mixture using an electroporator.

-

Immediately add 1 mL of SOC medium and incubate at 37°C for 1 hour to allow for expression of the resistance gene.

-

-

Selection of Mutants:

-

Plate serial dilutions of the culture onto LB agar plates containing chloramphenicol and diaminopimelic acid. The Dap is required for the survival of successful dapA knockouts.

-

Incubate at 37°C overnight.

-

-

Verification of Knockout:

-

Confirm the correct gene replacement by colony PCR using primers that flank the dapA locus. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

-

Verify the Dap auxotrophy by testing for growth on LB plates with and without supplemental diaminopimelic acid.

-

Conclusion

Diaminopimelic acid, in its various forms, is a functionally versatile non-proteinogenic amino acid with profound implications for bacterial physiology, pathogenesis, and host-microbe interactions. Its essential role in the bacterial cell wall and its presence in potent antimicrobial agents have made its biosynthetic pathways prime targets for drug development. Furthermore, the ability of Dap-containing muropeptides to stimulate the human innate immune system highlights its importance in immunology and vaccine adjuvant research. The continued exploration of natural products containing Dap, coupled with advanced synthetic and genetic tools, promises to uncover new therapeutic leads and deepen our understanding of the chemical diversity and biological function of these unique molecules.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of the nonribosomal codes for nonproteinogenic amino acid selective adenylation enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. invivogen.com [invivogen.com]

- 18. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of nucleotide-binding oligomerization domain 1 (NOD1) receptor signaling in Labeo rohita by iE-DAP and identification of ligand-binding key motifs in NOD1 by molecular modeling and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]

- 24. researchgate.net [researchgate.net]

- 25. Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Screening and biological activities of pedopeptins, novel inhibitors of LPS produced by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. chem.uci.edu [chem.uci.edu]

- 31. researchgate.net [researchgate.net]

- 32. static.igem.wiki [static.igem.wiki]

- 33. blog.addgene.org [blog.addgene.org]

- 34. static.igem.org [static.igem.org]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (S,S,R,S,R)-Boc-Dap-NE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S,S,R,S,R)-Boc-Dap-NE is a complex, stereochemically rich molecule containing a diaminopimelic acid (DAP) backbone. The precise arrangement of its stereocenters is crucial for its biological activity and its utility as a building block in the synthesis of more complex pharmaceutical agents. The DAP core is a known component of bacterial cell walls, making its derivatives valuable for the development of novel antibiotics and immunomodulators. The presence of the keto-ethylamino (NE) moiety suggests its potential use as a reactive handle for bioconjugation or as a pharmacophore itself.

The stereoselective synthesis of molecules with multiple chiral centers presents a significant challenge in organic chemistry. This protocol outlines a rational approach to access the (S,S,R,S,R) stereoisomer of Boc-Dap-NE, drawing upon well-precedented reactions that offer high levels of stereocontrol.

Proposed Synthetic Pathway

The proposed synthetic route commences with a readily available chiral starting material to set the initial stereochemistry, followed by a series of stereocontrolled transformations to build the carbon framework and introduce the required functional groups with the correct spatial orientation.

A logical workflow for the synthesis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are proposed for the key transformations in the synthesis of this compound. These are based on analogous reactions reported in the literature for the synthesis of stereochemically defined diaminopimelic acid derivatives. Optimization of reaction conditions may be necessary to achieve the desired outcomes.

Synthesis of Chiral Enone from a Protected L-Aspartic Acid Derivative

This initial step establishes the first two stereocenters and introduces the reactive enone functionality.

-

Reaction: Horner-Wadsworth-Emmons olefination of an L-aspartic acid-derived aldehyde with a suitable phosphonate (B1237965) ylide.

-

Starting Material: N-Boc-L-aspartic acid γ-aldehyde.

-

Reagents: Acetonyl diethylphosphonate, Lithium chloride, Diisopropylethylamine (DIPEA), Acetonitrile (ACN).

-

Protocol:

-

To a solution of acetonyl diethylphosphonate in anhydrous ACN, add LiCl and DIPEA at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of N-Boc-L-aspartic acid γ-aldehyde in anhydrous ACN dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral enone.

-

Stereoselective Conjugate Addition and Reduction

This crucial step introduces the third stereocenter via a substrate-controlled diastereoselective reduction of the enone.

-

Reaction: 1,4-conjugate addition of a nitrogen nucleophile followed by stereoselective reduction of the resulting ketone.

-

Starting Material: Chiral enone from step 3.1.

-

Reagents: Benzylamine, Sodium triacetoxyborohydride (B8407120), Acetic acid, Dichloromethane (DCM).

-

Protocol:

-

Dissolve the chiral enone in DCM and add benzylamine.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride and a catalytic amount of acetic acid.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.

-

Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

-

The resulting diastereomeric mixture of amino alcohols can be separated by chromatography. The desired (R)-configured alcohol is taken to the next step.

-

Overman Rearrangement to Install the Second Amine

The Overman rearrangement provides a reliable method for the stereospecific conversion of allylic alcohols to allylic amines, thus establishing the fourth stereocenter.

-

Reaction: [1][1]-Sigmatropic rearrangement of an allylic trichloroacetimidate.

-

Starting Material: The desired (S,S,R)-allylic alcohol from step 3.2.

-

Reagents: Trichloroacetonitrile (B146778), 1,8-Diazabicycloundec-7-ene (DBU), Xylenes (B1142099).

-

Protocol:

-

To a solution of the allylic alcohol in anhydrous diethyl ether, add trichloroacetonitrile and a catalytic amount of DBU at 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the solvent in vacuo to obtain the crude allylic trichloroacetimidate.

-

Dissolve the crude imidate in xylenes and heat at reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting allylic trichloroacetamide (B1219227) by flash column chromatography.

-

Final Functional Group Manipulations and Amidation

The final steps involve deprotection, oxidation, and amidation to yield the target molecule.

-

Protocol:

-

Oxidative Cleavage: Cleave the terminal alkene of the product from step 3.3 using ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield an aldehyde.

-

Oxidation to Carboxylic Acid: Oxidize the aldehyde to a carboxylic acid using a mild oxidizing agent such as sodium chlorite.

-

Deprotection and Boc Protection: Remove the existing nitrogen protecting groups (e.g., benzyl (B1604629) by hydrogenolysis) and selectively protect the desired amine with a Boc group.

-

Amidation: Couple the resulting carboxylic acid with ethylamine (B1201723) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) to afford the final product, this compound.

-

Purification: Purify the final compound by preparative HPLC.

-

Data Presentation

As this is a proposed synthesis, experimental data is not available. Researchers undertaking this synthesis should meticulously record and tabulate all quantitative data for each step.

Table 1: Proposed Data Collection for the Synthesis of this compound

| Step | Reaction | Starting Material (mass, mmol) | Product (mass, mmol) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Analytical Data (NMR, MS, etc.) |

| 1 | Horner-Wadsworth-Emmons | N/A | >99 | ||||

| 2 | Conjugate Addition/Reduction | ||||||

| 3 | Overman Rearrangement | >95:5 | |||||

| 4a | Oxidative Cleavage | ||||||

| 4b | Oxidation | ||||||

| 4c | Deprotection/Protection | ||||||